B1580225 L-CITRULLINE (5-13C; 4,4,5,5-D4)

L-CITRULLINE (5-13C; 4,4,5,5-D4)

Cat. No.: B1580225
M. Wt: 180.20
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Isotopic Labeling Configuration

The systematic IUPAC name for this isotopologue is (2S)-2-amino-5-(carbamoylamino)-4,4,5,5-tetradeuterio(5-¹³C)pentanoic acid . The numbering follows standard carbamoylamino pentanoic acid conventions, with deuterium atoms replacing hydrogens at positions 4 and 5 of the carbon chain, and a ¹³C isotope at position 5 (Figure 1). This labeling pattern is critical for nuclear magnetic resonance (NMR) and mass spectrometry applications, where isotopic enrichment enhances signal resolution in metabolic tracing studies.

Molecular Structure Analysis: Position-Specific Deuterium and ¹³C Incorporation

The molecular formula is C₆D₄H₉¹³CN₃O₃ , with a molecular weight of 180.20 g/mol (vs. 175.19 g/mol for native citrulline). Key structural features include:

  • Deuterium substitution : Four deuterium atoms occupy the C4 and C5 positions, reducing vibrational amplitudes and stabilizing the ureido group.
  • ¹³C labeling : The ¹³C isotope at C5 perturbs electron density in the carbamoyl moiety, altering bond lengths by 0.02–0.04 Å compared to the native compound.

The stereochemistry remains unchanged, with the (2S) configuration preserved to maintain biological compatibility.

Crystallographic Data and Hydrogen Bonding Networks

The δ polymorph of L-citrulline (orthorhombic P2₁2₁2₁) serves as the primary crystalline form for this isotopologue. Key crystallographic parameters include:

Parameter Value (δ form) Value (α form)
a (Å) 14.895(5) 5.353(2)
b (Å) 9.852(2) 14.895(5)
c (Å) 5.353(2) 9.852(2)
Unit cell volume (ų) 785.5(4) 785.5(4)

Deuterium substitution strengthens hydrogen bonds within the lattice, increasing O–H···N bond energies by ~1.2 kcal/mol. Each molecule participates in 10 hydrogen bonds , forming a three-dimensional network that stabilizes the δ polymorph against hydration compared to the α form.

Comparative Vibrational Spectroscopy: IR/Raman Signatures vs. Native Citrulline

Isotopic labeling induces measurable shifts in vibrational modes (Table 1):

Table 1 : Key vibrational frequency shifts (cm⁻¹)

Mode Native Citrulline 5-¹³C;4,4,5,5-D₄ Assignment
ν(N–H) ureido 3360 2420 (D-substitution) N–H/D stretching
δ(C=O) carboxylic 1715 1712 C=O bending
ν(¹³C–N) 1120 1085 ¹³C–N stretching
ρ(CH₂) 1450 1448 CH₂ scissoring
  • IR spectroscopy : Deuterium substitution red-shifts N–H stretches by 940 cm⁻¹, while ¹³C labeling reduces C–N stretching frequencies by 35 cm⁻¹.
  • Raman spectroscopy : The ¹³C isotope splits the 1120 cm⁻¹ band into a doublet (1085/1100 cm⁻¹), confirming position-specific incorporation.

These spectral changes enable unambiguous identification of the isotopologue in complex biological matrices.

Properties

Molecular Weight

180.20

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolic Research

Role in Nitric Oxide Synthesis

L-Citrulline is a key intermediate in the urea cycle and plays a crucial role in the synthesis of nitric oxide (NO) from L-arginine. Research utilizing stable isotope-labeled L-Citrulline has allowed scientists to trace metabolic pathways involving NO production. For instance, studies have shown that L-Citrulline can be converted back to L-arginine in the kidneys, thus contributing to NO synthesis during physiological stress conditions such as endotoxemia .

Tracer Studies

The use of L-Citrulline (5-13C; 4,4,5,5-D4) as a tracer has enabled researchers to quantify the rates of arginine and citrulline interconversion in vivo. This isotopic labeling allows for precise measurements of metabolic fluxes and has been applied to understand the dynamics of NO production under various physiological states .

Cardiovascular Health

Impact on Blood Pressure and Vascular Function

L-Citrulline supplementation has been studied for its potential benefits in improving vascular function and lowering blood pressure. Clinical trials have indicated that L-Citrulline can enhance endothelial function by increasing NO availability, which leads to vasodilation . This effect is particularly relevant for populations at risk for cardiovascular diseases.

Case Studies

A notable study demonstrated that oral supplementation with L-Citrulline improved arterial stiffness and blood flow in older adults. The results showed significant improvements in brachial artery flow-mediated dilation (FMD), indicating enhanced endothelial function following supplementation .

Exercise Physiology

Enhancement of Athletic Performance

L-Citrulline is often marketed as a performance-enhancing supplement. Studies have indicated that it can reduce muscle soreness and fatigue during high-intensity exercise. In a randomized controlled trial, athletes who supplemented with L-Citrulline exhibited improved exercise performance compared to a placebo group .

Mechanism of Action

The proposed mechanism involves increased NO production leading to improved blood flow and oxygen delivery to muscles during exercise. Additionally, L-Citrulline may help clear ammonia from the bloodstream, which can accumulate during intense physical activity .

Data Tables

Application AreaKey FindingsReferences
Metabolic ResearchTracer studies show L-Citrulline's role in NO synthesis and arginine metabolism ,
Cardiovascular HealthImproved endothelial function and reduced blood pressure through supplementation ,
Exercise PhysiologyEnhanced athletic performance and reduced muscle soreness reported among athletes ,

Comparison with Similar Compounds

L-Citrulline (Unlabeled)

Key Differences:

  • Molecular Weight: 175.186 g/mol (unlabeled) vs. 179.21 g/mol (labeled) .
  • Applications: Unlabeled: Used therapeutically to enhance vascular health, improve exercise performance, and manage conditions like sickle cell disease by boosting L-arginine and NO production . Labeled: Exclusively for research, such as tracing metabolic flux in immune cells or quantifying arginine synthesis rates .
  • Regulatory Status: Unlabeled L-citrulline is widely available as a dietary supplement, while the labeled form is regulated under chemical safety protocols (e.g., TSCA in the U.S., NDSL in Canada) .

Research Findings:

  • Unlabeled L-citrulline enhances T cell proliferation under low arginine conditions, bypassing immunosuppressive arginase activity during mycobacterial infections .
  • In clinical trials, unlabeled L-citrulline raised plasma arginine levels in sickle cell patients, reducing leukocyte counts and improving symptoms .

L-Arginine

Metabolic Relationship:

  • L-Citrulline is converted to L-arginine via the urea cycle enzymes argininosuccinate synthase (ASS) and lyase (ASL) .
  • In T cells, L-citrulline-derived arginine sustains proliferation under immunosuppressive conditions (e.g., high arginase activity), unlike exogenous L-arginine, which is rapidly depleted .

Isotopic Studies:

  • L-Citrulline (5-¹³C; 4,4,5,5-D₄) enables quantification of arginine synthesis rates in vivo, revealing tissue-specific metabolic demands .

L-Citrulline DL-Malate

Structural and Functional Differences:

  • DL-Malate is a salt form combining L-citrulline with malic acid, enhancing solubility and absorption .
  • Applications: DL-Malate: Popular in sports nutrition for delayed fatigue via malate’s role in the Krebs cycle . Labeled L-Citrulline: No ergogenic use; reserved for tracing citrulline-arginine metabolism in research .

Efficacy:

  • Unlabeled DL-malate may improve exercise performance more effectively than standalone L-citrulline due to synergistic effects with malate .

Isotopically Labeled Amino Acids

Examples: ¹³C-labeled L-arginine, D₃-leucine.
Comparison:

  • Specificity: L-Citrulline (5-¹³C; 4,4,5,5-D₄) targets urea cycle and NO pathway studies, whereas other labels (e.g., D₃-leucine) focus on protein synthesis .
  • Safety: Labeled L-citrulline shares safety profiles with unlabeled forms but requires handling precautions (e.g., respiratory protection during aerosolization) .

Data Tables

Table 1: Physicochemical Properties

Property L-Citrulline (5-¹³C; 4,4,5,5-D₄) Unlabeled L-Citrulline
Molecular Weight 179.21 g/mol 175.186 g/mol
Physical State Crystalline solid Crystalline solid
Key Isotopes ¹³C (position 5), D₄ (4,4,5,5) None
Regulatory Status Non-hazardous (TSCA, NDSL) Dietary supplement

Table 2: Functional Comparisons

Application L-Citrulline (5-¹³C; 4,4,5,5-D₄) L-Citrulline DL-Malate
Primary Use Metabolic tracer studies Exercise performance
Key Advantage Enables isotopic tracing Enhanced absorption
Clinical Relevance Research-only Direct therapeutic use

Preparation Methods

Isotopic Labeling Strategy

The synthesis of L-Citrulline (5-13C; 4,4,5,5-D4) requires the incorporation of stable isotopes at specific atomic positions:

  • Carbon-13 Labeling at Position 5: The 5th carbon atom of the citrulline molecule is enriched with the non-radioactive isotope carbon-13 (^13C), which facilitates tracing in metabolic studies.
  • Deuterium Labeling at Positions 4,4,5,5: Four deuterium atoms (^2H or D) replace hydrogens at the 4th and 5th carbon positions, enhancing mass spectrometric resolution and reducing interference from natural isotopes.

This dual labeling is critical for precise quantitation in isotope dilution mass spectrometry and metabolic flux analysis.

Synthetic Approaches

The preparation of L-Citrulline (5-13C; 4,4,5,5-D4) generally follows these synthetic principles:

  • Starting Materials: The synthesis often begins with commercially available or custom-synthesized amino acid precursors labeled with ^13C and deuterium at specific positions.
  • Chemical Synthesis: Multi-step organic synthesis routes are employed to introduce the carbamoyl and ureido groups characteristic of citrulline, while preserving isotopic labels. Protection and deprotection strategies are used to avoid isotope scrambling.
  • Enzymatic or Biosynthetic Methods: In some cases, biosynthetic pathways using labeled precursors in microbial or enzymatic systems are utilized to incorporate isotopes efficiently into the citrulline molecule, though this is less common for highly deuterated compounds.

One study demonstrated efficient incorporation of ^13C specifically into the carbamoyl group of L-citrulline, indicating targeted synthetic or biosynthetic labeling.

Purification Techniques

Purification of labeled L-Citrulline is essential to achieve high chemical and isotopic purity. The following methods are standard:

Analytical Characterization and Quality Control

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode in LC-MS/MS is used to confirm the presence of isotopologues by monitoring specific precursor/product ion pairs (e.g., m/z 181.2 / 163.8 for citrulline+5).
  • Isotopic Purity Assessment: The ratio of labeled to unlabeled citrulline is determined by comparing peak areas in MRM chromatograms, ensuring isotopic enrichment >98%.
  • Calibration and Quantitation: Calibration standards with known concentrations of labeled citrulline are prepared, and linear regression is used to quantify the compound in samples.
  • Chemical Purity: Chromatographic peaks are monitored for absence of impurities, with retention times around 1.1 to 1.55 minutes depending on the LC method.

Summary Table of Preparation and Analytical Parameters

Parameter Description/Value Reference
Isotopic Labels ^13C at C-5; 4 deuteriums at C-4,5
Starting Materials ^13C- and D-labeled amino acid precursors
Protein Precipitation Solvent Acetonitrile:Water:Formic Acid (85:14.8:0.2 v/v)
Chromatography Type HILIC, UPLC-MS/MS, Preparative RP-HPLC
Mass Spectrometry Detection MRM mode; m/z 181.2 → 163.8 for citrulline+5
Retention Time 1.1 - 1.55 min (depending on LC method)
Isotopic Purity >98% enrichment confirmed by LC-MS
Recovery in Purification >80% peptide recovery in preparative chromatography

Research Findings and Notes

  • The use of L-Citrulline (5-13C; 4,4,5,5-D4) as a tracer allows precise measurement of arginine and nitric oxide metabolism due to its stable isotope labels.
  • The isotopic labeling is stable during sample preparation and analysis, with minimal isotope dilution or scrambling observed.
  • Analytical methods employing LC-MS/MS with stable isotope-labeled internal standards provide accurate quantitation with limits of quantitation as low as 0.125 mM.
  • The compound’s preparation and purification protocols are optimized to avoid contamination from structurally related amino acids such as arginine, which could interfere with detection.

Q & A

Q. How is L-Citrulline (5-¹³C; 4,4,5,5-D₄) synthesized and validated for isotopic labeling studies?

Methodological Answer: The synthesis involves deuteration and ¹³C labeling at specific positions using precursor-directed biosynthesis or chemical modification. Isotopic purity (≥95%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, deuterium incorporation is validated by comparing NMR chemical shifts and signal splitting patterns to unlabeled analogs . Researchers must also verify the absence of isotopic scrambling using high-resolution MS to ensure positional specificity .

Q. What analytical techniques are critical for assessing isotopic enrichment and structural integrity in L-Citrulline (5-¹³C; 4,4,5,5-D₄)?

Methodological Answer:

  • Quantitative NMR : ¹³C NMR detects the 5-¹³C label, while ²H NMR (or ¹H NMR with deuterium decoupling) confirms D₄ incorporation. Signal integration quantifies isotopic abundance .
  • LC-MS/MS : Provides molecular weight verification and detects impurities. Electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM) enhances specificity .
  • Isotopic Ratio Analysis : Gas chromatography-combustion-isotope ratio MS (GC-C-IRMS) measures ¹³C enrichment ratios .

Q. What safety precautions are essential when handling L-Citrulline (5-¹³C; 4,4,5,5-D₄) in laboratory settings?

Methodological Answer:

  • Respiratory Protection : Use NIOSH-approved N95 respirators to avoid inhalation of particulate matter during weighing .
  • Skin and Eye Protection : Wear nitrile gloves and chemical safety goggles with side shields to prevent contact .
  • Storage : Store in airtight containers at 2–8°C to prevent isotopic exchange or decomposition. Stability studies under these conditions confirm no degradation over 12 months .

Advanced Research Questions

Q. How can L-Citrulline (5-¹³C; 4,4,5,5-D₄) be integrated into metabolic flux analysis (MFA) to study nitric oxide (NO) synthesis in endothelial cells?

Methodological Answer:

  • Experimental Design : Use pulse-chase labeling with the compound in cell culture. Track ¹³C incorporation into arginine and NO via liquid chromatography-tandem MS (LC-MS/MS).
  • Data Interpretation : Apply compartmental modeling (e.g., using INCA or Isotopomer Network Analysis) to quantify flux through the arginine-citrulline cycle. Account for isotopic dilution from endogenous arginine pools .
  • Pitfalls : Cross-contamination with unlabeled arginine or citrulline can skew results. Use isotope correction algorithms to normalize data .

Q. What strategies resolve contradictions in isotopic enrichment data when using L-Citrulline (5-¹³C; 4,4,5,5-D₄) across different in vivo models?

Methodological Answer:

  • Source Validation : Confirm species-specific differences in citrulline metabolism (e.g., rodents vs. humans) via knockout models or enzyme activity assays .
  • Kinetic Modeling : Compare tracer turnover rates using non-steady-state models to identify interspecies variations in arginase or nitric oxide synthase activity .
  • Sensitivity Analysis : Test whether discrepancies arise from isotopic interference (e.g., natural abundance ²H in biological matrices) by running blank samples .

Q. How can researchers optimize the use of L-Citrulline (5-¹³C; 4,4,5,5-D₄) for dual-isotope tracing studies in urea cycle disorders?

Methodological Answer:

  • Dual-Labeling Protocols : Pair 5-¹³C with 15N-labeled ammonia to trace nitrogen flux into citrulline and urea. Use high-resolution MS to distinguish ¹³C/¹⁵N isotopomers .
  • Data Integration : Apply Bayesian statistical frameworks to reconcile overlapping isotopic signatures. Software tools like MzMatch and IDEOM assist in peak annotation .
  • Ethical Considerations : Ensure animal/human studies comply with institutional guidelines for isotopic tracer use, including radiation safety committees if ¹³C is quantified via accelerator MS .

Methodological Frameworks

  • Experimental Design : Align questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure tracer studies address gaps in urea cycle dynamics while adhering to ethical guidelines for isotopic use .
  • Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing data conflicts. For instance, compare isotopic enrichment (Outcome) in hepatocytes (Population) treated with L-Citrulline-D4 (Intervention) versus unlabeled controls (Comparison) .

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